molecular formula C5H12N2O B146665 1,3-Diethylurea CAS No. 623-76-7

1,3-Diethylurea

Cat. No. B146665
Key on ui cas rn: 623-76-7
M. Wt: 116.16 g/mol
InChI Key: ZWAVGZYKJNOTPX-UHFFFAOYSA-N
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Patent
US04714838

Procedure details

Acetic anhydride (16 ml, 0.15 mole) was added dropwise over two hours to a solution of 1,3-diethylurea (5.3 g, 0.05 mole) and malonic acid (5.2 g, 0.05 mole) in acetic acid (40 ml) at 65° C. After the addition was complete, the temperature was raised to 90° C. and maintained there for three hours. The solvent was evaporated under reduced pressure and the residue boiled with ethanol for fifteen minutes. After some time, 1,3-diethyl-2,4,6-(1H,3H,5H)- pyrimidinetrione crystallized in cubic crystals, m.p. 52° C.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[CH2:8]([NH:10][C:11]([NH:13][CH2:14][CH3:15])=[O:12])[CH3:9].[C:16]([OH:22])(=O)[CH2:17][C:18]([OH:20])=O>C(O)(=O)C>[CH2:8]([N:10]1[C:16](=[O:22])[CH2:17][C:18](=[O:20])[N:13]([CH2:14][CH3:15])[C:11]1=[O:12])[CH3:9]

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C)NC(=O)NCC
Name
Quantity
5.2 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained there for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WAIT
Type
WAIT
Details
the residue boiled with ethanol for fifteen minutes
CUSTOM
Type
CUSTOM
Details
After some time, 1,3-diethyl-2,4,6-(1H,3H,5H)- pyrimidinetrione crystallized in cubic crystals, m.p. 52° C.

Outcomes

Product
Name
Type
Smiles
C(C)N1C(N(C(CC1=O)=O)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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